molecular formula C11H11N5O4 B11077092 N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide

N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide

Cat. No.: B11077092
M. Wt: 277.24 g/mol
InChI Key: FRELZANCNHSEFN-UHFFFAOYSA-N
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Description

N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide is a synthetic organic compound that features both an oxadiazole ring and a nitrobenzyl group. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Introduction of the Nitrobenzyl Group: This step involves the reaction of the oxadiazole intermediate with a nitrobenzyl halide in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include nitroso derivatives or further oxidized species.

    Reduction: The primary product would be the corresponding amine.

    Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for its biological activity.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various enzymes or receptors, modulating their activity. The nitrobenzyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-benzylacetamide: Lacks the nitro group, which may affect its biological activity.

    N-(4-Nitrobenzyl)-N-(1,2,5-oxadiazol-3-yl)acetamide: Similar structure but different substitution pattern, leading to different reactivity and applications.

Uniqueness

N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide is unique due to the presence of both an amino group and a nitro group, which can significantly influence its chemical and biological properties. This dual functionality may offer advantages in specific applications, such as targeted drug delivery or selective enzyme inhibition.

Properties

Molecular Formula

C11H11N5O4

Molecular Weight

277.24 g/mol

IUPAC Name

N-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C11H11N5O4/c1-7(17)15(11-10(12)13-20-14-11)6-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

FRELZANCNHSEFN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=NON=C2N

Origin of Product

United States

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